molecular formula C15H17N5O2S B2708760 2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide CAS No. 1808830-22-9

2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide

Cat. No.: B2708760
CAS No.: 1808830-22-9
M. Wt: 331.39
InChI Key: GQFFNMWZLAOTFH-UHFFFAOYSA-N
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Description

2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide is a useful research compound. Its molecular formula is C15H17N5O2S and its molecular weight is 331.39. The purity is usually 95%.
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Properties

IUPAC Name

2-cyano-3-(furan-2-yl)-N-[2-(3-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-10(2)13-18-19-15(23)20(13)6-5-17-14(21)11(9-16)8-12-4-3-7-22-12/h3-4,7-8,10H,5-6H2,1-2H3,(H,17,21)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFFNMWZLAOTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1CCNC(=O)C(=CC2=CC=CO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-3-(furan-2-yl)-N-{2-[3-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]ethyl}prop-2-enamide has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4OC_{17}H_{20}N_4O with a molecular weight of approximately 312.37 g/mol. The structure features a furan ring, a cyano group, and a triazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC17H20N4O
Molecular Weight312.37 g/mol
CAS Number565419-78-5

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting potent anticancer properties . The presence of the triazole ring is often linked to enhanced interaction with biological targets, which may facilitate apoptosis in cancer cells.

Case Study:
In a study published in MDPI, derivatives of triazole compounds were tested for their antiproliferative effects. The results showed that modifications to the phenyl ring significantly influenced the cytotoxicity against A-431 and Jurkat cell lines. The introduction of electron-donating groups was found to enhance activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings:
In a comparative study, several triazole derivatives were tested for their antibacterial efficacy using the agar diffusion method. Compounds with furan rings exhibited greater activity compared to those without, indicating that the furan moiety plays a crucial role in enhancing antibacterial properties .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition: The cyano group may interact with enzymes involved in cancer cell proliferation.
  • Cell Membrane Disruption: The furan and triazole rings can integrate into lipid membranes, leading to increased permeability and eventual cell death.
  • Apoptosis Induction: By activating apoptotic pathways through mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Furan Ring: Essential for enhancing lipophilicity and membrane penetration.
  • Triazole Moiety: Critical for enzyme binding and interaction with cellular targets.
  • Substituents on Phenyl Ring: Modifications such as halogenation or alkylation can significantly alter potency.

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